molecular formula C7H13ClN4O B2888500 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride CAS No. 1266694-06-7

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride

Cat. No. B2888500
CAS RN: 1266694-06-7
M. Wt: 204.66
InChI Key: JJTKHWSRDDGCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

Antimicrobial Activity

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine derivatives have shown promising results in antimicrobial efficacy. For instance, studies have synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, revealing that some compounds exhibited good to moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, the synthesis of novel 1,3,4-oxadiazole N-Mannich bases demonstrated broad-spectrum antibacterial activities, highlighting the potential of these derivatives in combating bacterial infections (Al-Wahaibi et al., 2021).

Anticancer Activity

The search for new anticancer agents has led to the exploration of 1,3,4-oxadiazole derivatives, with some studies revealing significant anticancer potential. For example, a novel series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activities, showing promising results against various cancer cell lines, including human breast cancer cells (Sharma et al., 2014). This underscores the potential of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride derivatives in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has also been investigated. Studies have synthesized new compounds within this class and assessed their anti-inflammatory activities, finding that some derivatives exhibited significant inhibition of inflammation (Koksal et al., 2013). This suggests a potential role for this compound derivatives in the development of new anti-inflammatory drugs.

properties

IUPAC Name

2-methyl-5-piperazin-1-yl-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTKHWSRDDGCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.